molecular formula C5H5BFNO2 B156114 5-Fluoropyridine-2-boronic acid CAS No. 946002-10-4

5-Fluoropyridine-2-boronic acid

Cat. No. B156114
CAS RN: 946002-10-4
M. Wt: 140.91 g/mol
InChI Key: KMLSWNVKDXKWGY-UHFFFAOYSA-N
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Description

5-Fluoropyridine-2-boronic acid is a chemical compound with the molecular formula C5H5BFNO2 . It is used in the synthesis of halohydroxypyridines by hydroxydeboronation with basic hydrogen peroxide . It can also be used as a biochemical reagent for life science related research .


Synthesis Analysis

The synthesis of boronic acids, including 5-Fluoropyridine-2-boronic acid, often involves the electrophilic trapping of an organometallic reagent with a boric ester . A Suzuki reaction of 3 with a range of aryl iodides gave 3-monosubstituted 5-bromo-2-fluoropyridines 4 in excellent yields. A second Suzuki reaction utilizing the bromo constituent of 4 with aryl and heteroaryl boronic acids provided 3,5-disubstituted 2-fluoropyridines 5 .


Molecular Structure Analysis

The molecular structure of 5-Fluoropyridine-2-boronic acid is characterized by a boronic acid group attached to a fluoropyridine ring . The exact mass of the compound is 141.0397367 g/mol .


Chemical Reactions Analysis

Boronic acids, including 5-Fluoropyridine-2-boronic acid, are known to undergo protodeboronation, a reaction that is not well developed . In addition, they can participate in Suzuki-Miyaura coupling reactions .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

5-Fluoropyridine-2-boronic acid can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Precursor to Biologically Active Molecules

This compound can also serve as a precursor to biologically active molecules . For example, it can be used in the synthesis of heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity, and carboxyindoles with HCV NS5B polymerase inhibitory activity .

Suzuki-Miyaura Coupling Reactions

5-Fluoropyridine-2-boronic acid can be used in Suzuki-Miyaura coupling reactions . This is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis.

Heterocyclization with α-Oxocarboxylic Acids

This compound can be involved in heterocyclization with α-oxocarboxylic acids . This is a type of reaction that forms a heterocyclic compound, which contains atoms of at least two different elements.

Biochemical Research

5-Fluoropyridine-2-boronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Sensor Development

Boronic acids, such as 5-Fluoropyridine-2-boronic acid, have been used in the development of sensors . For example, a fluorescent sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives .

Mechanism of Action

Target of Action

5-Fluoropyridine-2-boronic acid is primarily used in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds . The primary targets of this compound are the carbon atoms involved in the bond formation .

Mode of Action

The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the 5-Fluoropyridine-2-boronic acid, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key pathway in which 5-Fluoropyridine-2-boronic acid is involved . This reaction allows the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of various organic compounds, including biologically active molecules .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific conditions of the reaction it’s used in.

Result of Action

The primary result of the action of 5-Fluoropyridine-2-boronic acid is the formation of carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds . It has been used as a precursor to biologically active molecules, including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .

Action Environment

The action of 5-Fluoropyridine-2-boronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant conditions . The stability of the compound can also be affected by the presence of certain substances in the environment .

Future Directions

Boronic acids, including 5-Fluoropyridine-2-boronic acid, are valuable building blocks in organic synthesis . Given their diverse biological activities and the relative simplicity of preparing compounds with this chemical group, there is a growing interest in extending studies with boronic acids in medicinal chemistry . This could lead to the development of new promising drugs in the future .

properties

IUPAC Name

(5-fluoropyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLSWNVKDXKWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=C(C=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628608
Record name (5-Fluoropyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoropyridine-2-boronic acid

CAS RN

946002-10-4
Record name (5-Fluoropyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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